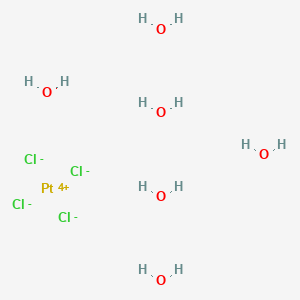

platinum(4+);tetrachloride;hexahydrate

CAS No.:

Cat. No.: VC14228096

Molecular Formula: Cl4H12O6Pt

Molecular Weight: 445.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl4H12O6Pt |

|---|---|

| Molecular Weight | 445.0 g/mol |

| IUPAC Name | platinum(4+);tetrachloride;hexahydrate |

| Standard InChI | InChI=1S/4ClH.6H2O.Pt/h4*1H;6*1H2;/q;;;;;;;;;;+4/p-4 |

| Standard InChI Key | KVERJCFPWMYIII-UHFFFAOYSA-J |

| Canonical SMILES | O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Introduction

Chemical Identity and Structural Characteristics

Platinum(4+);tetrachloride;hexahydrate belongs to the family of platinum(IV) coordination complexes, where the central platinum ion exists in the +4 oxidation state. The compound’s structure comprises a platinum ion coordinated by four chloride ligands and two water molecules in the inner coordination sphere, with four additional water molecules occupying lattice sites as crystallization water . This arrangement results in the empirical formula [PtCl₄(H₂O)₂]·4H₂O, though it is often simplified as PtCl₄·6H₂O for brevity.

X-ray crystallographic studies of analogous platinum(IV) complexes, such as [PtCl₄(C₁₄H₁₀N₄)], reveal octahedral geometry around the platinum center, with bond lengths consistent with strong Pt–Cl and Pt–O interactions . The title compound’s octahedral configuration is stabilized by hydrogen bonding between coordinated water molecules and chloride ligands, as evidenced by intermolecular C–H···Cl and C–H···N interactions in related structures .

Table 1: Physical and Chemical Properties of Platinum(4+);Tetrachloride;Hexahydrate

| Property | Value |

|---|---|

| Molecular Formula | Cl₄H₁₂O₆Pt |

| Molecular Weight | 445.0 g/mol |

| CAS Number | 13454-96-1 (anhydrous form) |

| Appearance | Red-brown crystalline powder |

| Solubility | Soluble in water, polar solvents |

| Coordination Geometry | Octahedral |

Synthesis and Industrial Preparation

The synthesis of platinum(4+);tetrachloride;hexahydrate typically involves the oxidative dissolution of metallic platinum in a mixture of hydrochloric acid (HCl) and nitric acid (HNO₃), followed by treatment with hydrogen peroxide (H₂O₂) to stabilize the platinum(IV) oxidation state . A critical stepwise protocol is outlined below:

-

Aqua Regia Digestion: Metallic platinum reacts with a 3:1 volumetric ratio of HCl to HNO₃, producing nitrosoplatinum intermediates and nitric oxide byproducts .

-

Peroxide Stabilization: Subsequent addition of H₂O₂ in a 2:1 HCl:H₂O₂ ratio reduces residual nitrosyl species and ensures complete oxidation to Pt(IV) .

-

Crystallization: The resulting solution is evaporated under reduced pressure, yielding the hexahydrate form as hygroscopic red-brown crystals .

Alternative methods, such as electrolytic oxidation of platinum in hydrochloric acid or direct chlorination of platinum black, have been explored to minimize nitrogen contamination and improve yield . The patent US10865121B2 highlights the use of H₂O₂ as a safer oxidizing agent compared to traditional aqua regia, though precautions are necessary to prevent thermal decomposition of H₂O₂ at elevated temperatures .

Reactivity and Functional Applications

Catalytic Activity

Platinum(4+);tetrachloride;hexahydrate serves as a versatile precursor in heterogeneous and homogeneous catalysis. Its reduction in the presence of stabilizing agents like sodium citrate or polyvinylpyrrolidone yields colloidal platinum nanoparticles (PtNPs), which exhibit high surface area and catalytic efficiency in hydrogenation and fuel cell reactions . For example, PtNPs synthesized from this compound demonstrate exceptional activity in the oxygen reduction reaction (ORR), a critical process in proton-exchange membrane fuel cells .

In organic synthesis, the compound facilitates hydrosilylation reactions, where platinum complexes mediate the addition of silicon hydrides to alkenes. The catalytic cycle involves oxidative addition of the hydrosilane to Pt(0), followed by alkene insertion and reductive elimination.

Materials Science and Nanotechnology

The compound’s role in nanotechnology extends to the fabrication of platinum-based thin films and conductive inks. Aqueous solutions of platinum(4+);tetrachloride;hexahydrate can be spin-coated onto substrates and thermally reduced to form metallic platinum layers, which are integral to microelectronics and sensor technologies .

Comparative Analysis with Related Platinum Compounds

Chloroplatinic Acid (H₂PtCl₆·xH₂O)

Chloroplatinic acid, a related Pt(IV) compound, differs structurally by containing hexachloroplatinate anions ([PtCl₆]²⁻) balanced by hydronium ions. While both compounds serve as platinum sources, chloroplatinic acid’s superior solubility in organic solvents makes it preferable for electroplating applications .

Anhydrous Platinum(IV) Chloride (PtCl₄)

The anhydrous form, PtCl₄, lacks crystallization water, rendering it less soluble in aqueous media. It is typically employed in high-temperature catalysis, whereas the hexahydrate’s solubility enables solution-phase syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume